

3-(Trifluoromethyl)-7-azaindole-7-oxide chemical properties

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-7-azaindole-7-oxide

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An In-depth Technical Guide to **3-(Trifluoromethyl)-7-azaindole-7-oxide**: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)-7-azaindole-7-oxide**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and its strategic application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features. The 7-azaindole scaffold is a privileged structure in pharmacology, and the incorporation of a trifluoromethyl group and an N-oxide functionality provides a powerful combination of properties that enhance metabolic stability, modulate electronic characteristics, and offer versatile handles for further chemical modification.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Molecular Profile and Physicochemical Properties

3-(Trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-48-1) is a solid, room-temperature stable compound that serves as a key intermediate in pharmaceutical synthesis.[\[4\]](#) Its structure

combines the bioisostere of indole, 7-azaindole, with two critical functional groups: a C3-trifluoromethyl group and a pyridine N-oxide. This unique combination imparts desirable physicochemical properties for drug development. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the N-oxide modulates the electronic profile of the pyridine ring and serves as a synthetic handle.[1][3][5]

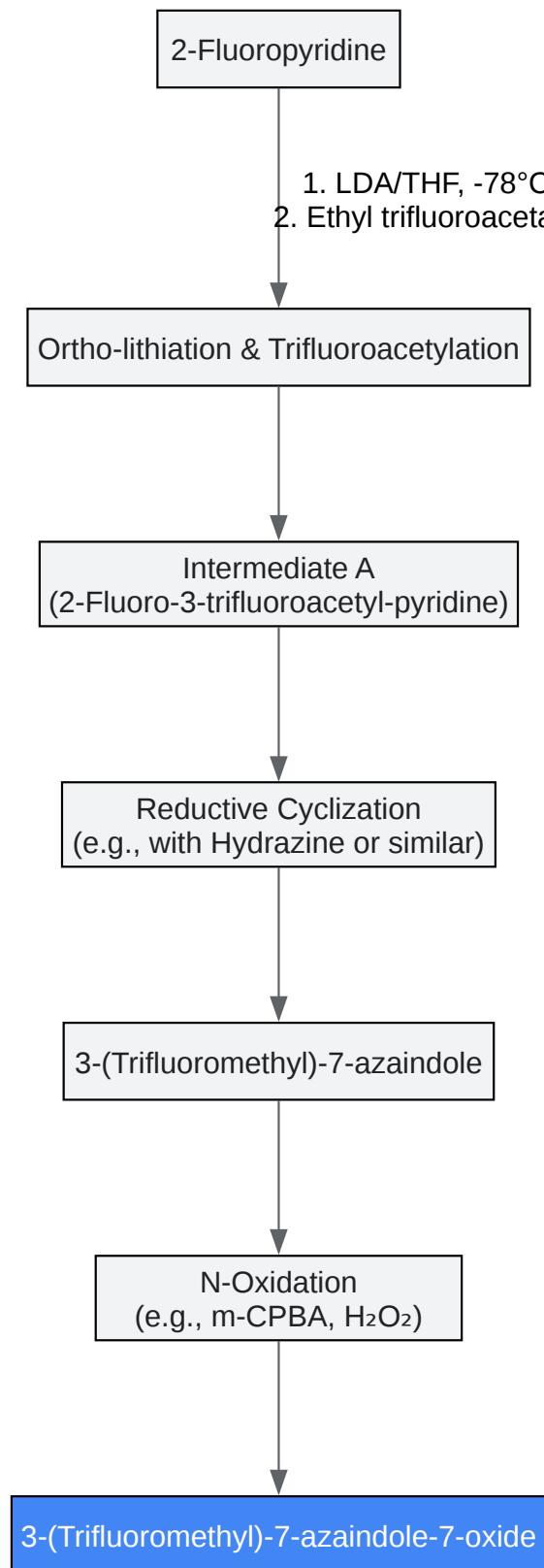
Property	Value	Source
CAS Number	892414-48-1	
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[6]
Molecular Weight	202.14 g/mol	
IUPAC Name	3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide	
Appearance	White to tan solid	[7]
Purity	Typically ≥97%	[8]
Storage	Store at Room Temperature or 2-8°C	[4]
Computed XLogP3	1.3	[6]
Topological Polar Surface Area	38.1 Å ²	[6]
Hydrogen Bond Donor Count	1 (from pyrrole N-H)	[6]
Hydrogen Bond Acceptor Count	3 (from N-oxide oxygen, pyridine N, and fluorine atoms)	[6]

Synthesis and Manufacturing

While a specific large-scale synthesis for this exact molecule is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 7-azaindoles and subsequent N-oxidation.[9][10] An expedient approach would involve the construction of the 3-(trifluoromethyl)-7-azaindole core followed by selective oxidation of the pyridine nitrogen.

Proposed Synthetic Workflow

A logical synthetic pathway could start from a readily available pyridine derivative, such as 2-fluoropyridine, which can be functionalized and cyclized to form the azaindole core.

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Caption: Proposed synthetic pathway for **3-(Trifluoromethyl)-7-azaindole-7-oxide**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole

- Ortho-lithiation: To a solution of 2-fluoropyridine in anhydrous THF cooled to -78°C, slowly add a solution of lithium diisopropylamide (LDA). Stir for 1-2 hours at this temperature to ensure complete formation of the lithiated species. This step is based on the known acidifying effect of the fluorine atom which directs the deprotonation.[9]
- Trifluoroacetylation: Add ethyl trifluoroacetate to the reaction mixture at -78°C and allow the reaction to slowly warm to room temperature overnight. This introduces the trifluoroacetyl group at the 3-position.
- Cyclization: The resulting 2-fluoro-3-(trifluoroacetyl)pyridine intermediate is then subjected to reductive cyclization. This can be achieved through various methods, including treatment with hydrazine, to form the pyrrole ring.[9]
- Work-up and Purification: Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(trifluoromethyl)-7-azaindole.

Step 2: N-Oxidation

- Reaction Setup: Dissolve the 3-(trifluoromethyl)-7-azaindole from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.
- Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. The reaction is typically monitored by TLC for the disappearance of the starting material. The N-oxide functionality is a common modification used to alter the electronic properties of the pyridine ring.[3]
- Work-up and Purification: Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer, concentrate, and purify the final product, **3-(Trifluoromethyl)-7-azaindole-7-oxide**, via recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

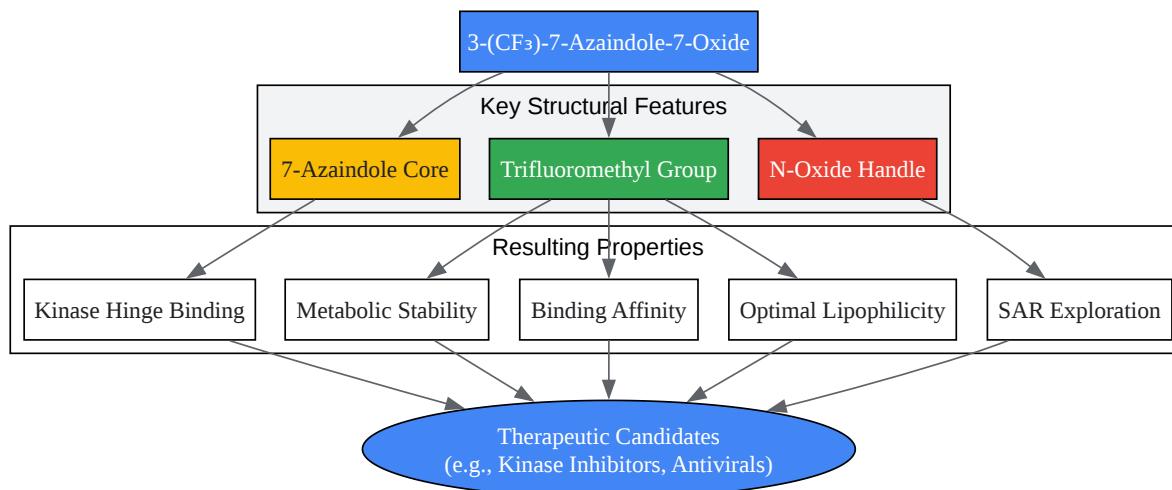
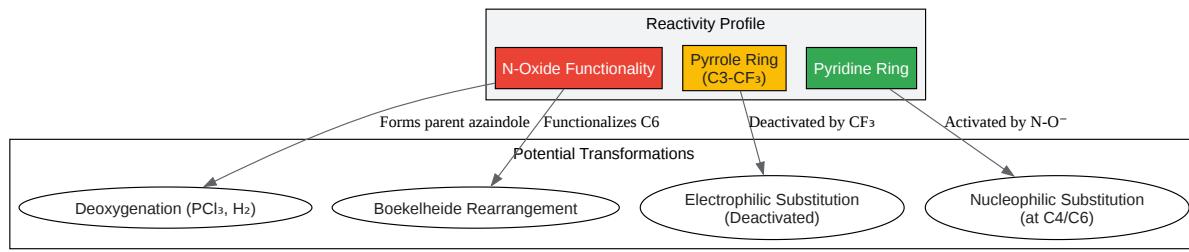
Detailed experimental spectra are not publicly available; however, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

Spectrum	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic region (δ 7.0-8.5 ppm): Signals corresponding to the protons on the pyridine and pyrrole rings. The N-oxide will deshield the C6 proton significantly. The C2 proton on the pyrrole ring will appear as a singlet or a narrow doublet. Protons at C4, C5, and C6 will show characteristic pyridine coupling patterns.- Pyrrole N-H: A broad singlet, typically downfield (>10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons: Signals in the range of δ 100-150 ppm.- CF_3-bearing carbon (C3): A quartet due to C-F coupling.- CF_3 carbon: A quartet in the region of δ 120-130 ppm with a large ^1JCF coupling constant.
¹⁹ F NMR	<ul style="list-style-type: none">- A sharp singlet around δ -60 to -70 ppm (relative to CFCl_3), characteristic of an aromatic trifluoromethyl group.
Mass Spec (ESI+)	<ul style="list-style-type: none">- Expected $[\text{M}+\text{H}]^+$ peak at m/z 203.04.

Computational studies on 7-azaindole have been used to predict its electronic and UV absorption spectra, providing a strong theoretical basis for experimental validation.[11][12]

Chemical Reactivity and Mechanistic Insights

The reactivity of **3-(Trifluoromethyl)-7-azaindole-7-oxide** is governed by the interplay between its three key components: the electron-rich pyrrole ring (deactivated by the CF_3 group), the electron-deficient pyridine ring (activated by the N-oxide), and the N-oxide functionality itself.



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